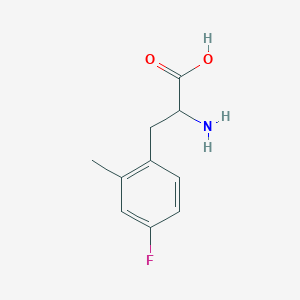

2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid

Descripción general

Descripción

“2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid” is a chemical compound with a molecular weight of 197.21 . It has a solid physical form and is also known as 3-(3-fluoro-4-methylphenyl)-beta-alanine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 233 - 235°C (Dec) .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

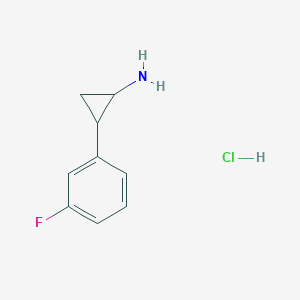

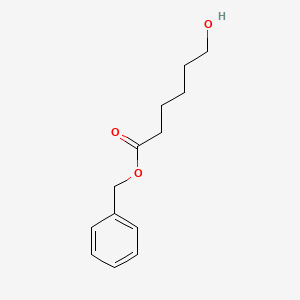

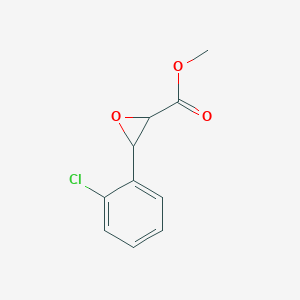

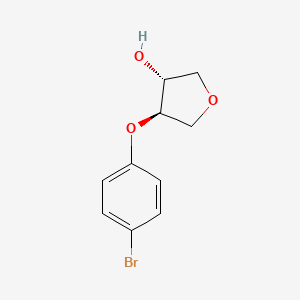

- The asymmetric synthesis of fluorinated analogs of 2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, such as (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid and others, is a key area of research. These syntheses involve the creation of benzyl bromides, alkylation of glycine enolate derivatives, and hydrolysis of alkylated Boc-BMI (Monclus et al., 1995).

Radiopharmaceuticals and Imaging

- Automated synthesis of radiopharmaceuticals like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) has been developed. This synthesis is significant for human studies under current Good Manufacturing Practices (cGMP) conditions (Luo et al., 2019).

Enantioseparation and Chiral Studies

- Enantioseparation of isomers like 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using countercurrent chromatography and hydroxypropyl-β-cyclodextrin as a chiral selector is another research focus. This process assesses the enantioseparation ability and the impact of substituted positions on the benzene ring (Jin et al., 2020).

Tumor Imaging and Therapy

- Novel radiopharmaceuticals, including 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been radiolabeled for tumor imaging via positron emission tomography (PET). These compounds are being studied for their ability to target neoplasms through altered metabolic states, showing high tumor to normal brain ratios in animal models (McConathy et al., 2002).

Genetically Encoded Fluorescent Amino Acids

- The genetically encoded fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) has been developed. This fluorophore can be selectively introduced into proteins at defined sites, providing insights into protein structure, dynamics, and interactions (Summerer et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Biochemical Pathways

Amino acid derivatives are known to supply fuel during exercise and improve mental performance during stress-related tasks .

Result of Action

Amino acid derivatives are known to prevent exercise-induced muscle damage .

Propiedades

IUPAC Name |

2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSUDTPFZZINJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)

![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)